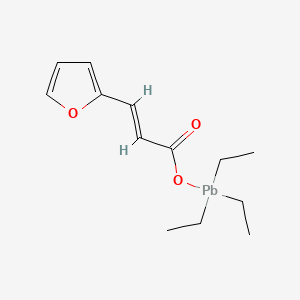
(Furylacryloyloxy)triethyl plumbane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Furylacryloyloxy)triethyl plumbane is an organolead compound with the molecular formula C13H20O3Pb It is characterized by the presence of a furan ring, an acrylate group, and a triethyl lead moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Furylacryloyloxy)triethyl plumbane typically involves the esterification of 3-(2-furanyl)propenoic acid with triethyl lead. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. Common reagents used in this synthesis include triethyl orthoformate and glacial acetic acid .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(Furylacryloyloxy)triethyl plumbane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other by-products.
Reduction: Reduction reactions can convert the lead moiety to lower oxidation states.
Substitution: The furan and acrylate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the furan and acrylate groups under basic conditions.
Major Products
The major products formed from these reactions include lead oxides, reduced lead species, and substituted furan derivatives.
Scientific Research Applications
(Furylacryloyloxy)triethyl plumbane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organolead compounds.
Biology: The compound’s interactions with biological molecules are studied to understand its potential toxicity and environmental impact.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of specialized polymers and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of (Furylacryloyloxy)triethyl plumbane involves its interaction with molecular targets such as enzymes and receptors. The furan and acrylate groups can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. The lead moiety can also interact with cellular components, potentially disrupting normal cellular processes .
Comparison with Similar Compounds
Similar Compounds
Plumbane (PbH4): A simple lead hydride with a tetrahedral structure.
Tetraethyllead (Pb(C2H5)4): An organolead compound used as an anti-knock agent in gasoline.
Lead tetrafluoride (PbF4): A lead compound with strong oxidizing properties.
Uniqueness
(Furylacryloyloxy)triethyl plumbane is unique due to the presence of both furan and acrylate groups, which confer distinct chemical reactivity and potential applications. Its combination of organic and inorganic components makes it a versatile compound for various research and industrial applications.
Properties
CAS No. |
73928-19-5 |
|---|---|
Molecular Formula |
C13H20O3Pb |
Molecular Weight |
431 g/mol |
IUPAC Name |
triethylplumbyl (E)-3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C7H6O3.3C2H5.Pb/c8-7(9)4-3-6-2-1-5-10-6;3*1-2;/h1-5H,(H,8,9);3*1H2,2H3;/q;;;;+1/p-1/b4-3+;;;; |
InChI Key |
ORRCPAQBORGSRM-PLJHVDPMSA-M |
Isomeric SMILES |
CC[Pb](CC)(CC)OC(=O)/C=C/C1=CC=CO1 |
Canonical SMILES |
CC[Pb](CC)(CC)OC(=O)C=CC1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


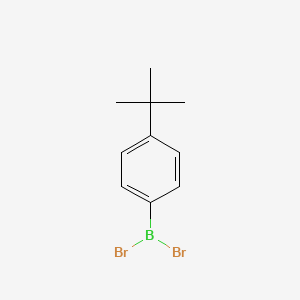

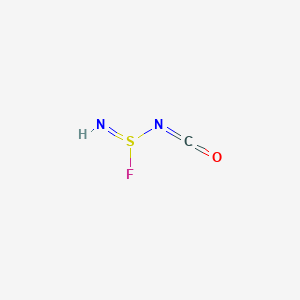

![1-[(2-Bromophenyl)methyl]-1-ethylaziridin-1-ium chloride](/img/structure/B14437727.png)
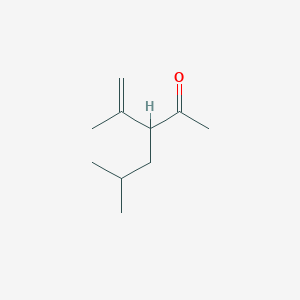
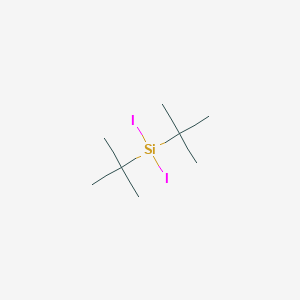
![Ethanone, 1-[2-hydroxy-6-(methoxymethoxy)phenyl]-](/img/structure/B14437740.png)
![3-Chloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14437747.png)
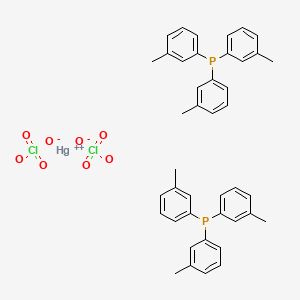
![[3-(Acetyloxy)-2-oxo-2H-pyran-6-yl]methylene diacetate](/img/structure/B14437763.png)

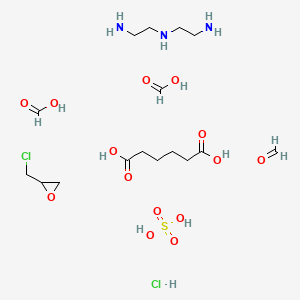
![2,2'-[(1-Oxoethane-1,2-diyl)bis(oxy)]diacetic acid](/img/structure/B14437790.png)
